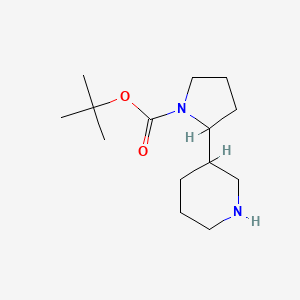

Tert-butyl 2-(piperidin-3-yl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-(piperidin-3-yl)pyrrolidine-1-carboxylate (TBPPC) is an organic compound with a molecular formula of C12H21NO2. It is a colorless, odorless, and crystalline solid with a melting point of 81.5–82.5 °C. TBPPC is a derivative of piperidine, a cyclic organic compound, and is used in a variety of applications, including as a pharmaceutical intermediate, a chemical reagent, and as a catalyst in organic synthesis.

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

Intermediate for Anticancer Drugs and Other Therapeutics Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a structurally related compound, is an important intermediate for small molecule anticancer drugs. A high yield synthetic method for this compound, developed through a series of reactions starting from piperidin-4-ylmethanol, underscores the crucial role of such intermediates in developing novel therapeutics (Zhang et al., 2018).

Synthesis of N-tert-Butyl Disubstituted Pyrrolidines The enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy exemplifies the versatility of tert-butyl substituted pyrrolidines in asymmetric synthesis. This method, yielding high overall yields and excellent enantiomeric excess, highlights the compound's application in synthesizing chiral pyrrolidine derivatives with potential pharmaceutical relevance (Chung et al., 2005).

Synthetic Methodologies and Chemical Properties

Development of Catalytic Activities The synthesis and characterization of polymethacrylates containing a 4‐amino‐pyridyl derivative, covalently attached as effective catalysts in acylation chemistry, demonstrate the compound's relevance in catalysis. These findings contribute to understanding the role of neighboring group effects in catalytic cycles, thereby enhancing synthetic efficiency and selectivity (Mennenga et al., 2015).

Innovative Synthetic Routes A safe, scalable process for synthesizing tert-butyl-4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate, an intermediate of novel antiarteriosclerotics, via a Reformatsky-type reaction demonstrates the compound's utility in large-scale pharmaceutical synthesis. This method underscores the importance of safe and efficient synthetic routes in the development of intermediates for therapeutic agents (Osato et al., 2011).

Propiedades

IUPAC Name |

tert-butyl 2-piperidin-3-ylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-7-12(16)11-6-4-8-15-10-11/h11-12,15H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODLDFTYCOMPAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2CCCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-[(1-methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2771572.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2771576.png)

![N-cyclohexyl-2-(3-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2771589.png)

![N-(tert-butyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2771590.png)